3-Methylhexahydrophthalic anhydride
Overview
Description
3-Methylhexahydrophthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 225257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Application in Occupational Health Monitoring
Protein Adduct Analysis in Airway Diseases : 3-Methylhexahydrophthalic anhydride (MHHPA) is used in the manufacture of products like plastics and electronic components. It has been linked to occupational airway diseases such as rhinitis and asthma. Studies have investigated protein adducts formed by MHHPA in human biological samples, like nasal lavage fluid, as potential biomarkers for occupational exposure. These adducts can be analyzed in vivo after low occupational exposures to MHHPA, indicating their potential for monitoring work-related health risks (Jeppsson et al., 2009).
Biological Monitoring of Exposure : Another study focused on the potential of MHHPA's metabolite, methylhexahydrophthalic acid (MHHP acid), in urine and plasma as a biomarker for MHHPA exposure. This correlation provides a method for biological monitoring in workplaces where MHHPA is used, further emphasizing its importance in occupational health (Lindh, Jönsson, & Welinder, 1997).
Application in Allergy and Immunology
- Allergenic Potential and Immunologic Response : MHHPA has been identified as a potential allergen in workplaces, particularly in the electrical industry where it is used as a hardener in epoxy resins. Studies have investigated the immunological responses, like contact urticaria and respiratory allergies, to MHHPA exposure. This includes testing for specific IgE and IgG antibodies, contributing to our understanding of occupational allergens (Tarvainen et al., 1995).
Application in Material Science and Engineering
- Epoxy Resin Curing and Insulating Material : MHHPA is frequently used as a curing agent for epoxy resins, which are crucial in various industries, including electronics. For example, research has been conducted on the dielectric relaxation characteristics of epoxy resin cured by co-anhydride hardener, including MHHPA. This is particularly relevant for insulating materials in power electronic equipment, showcasing its significance in material science (Wang et al., 2022).
Mechanism of Action
Target of Action
3-Methylhexahydrophthalic anhydride (MHHPA) is a type of cyclic dicarboxylic anhydride Anhydrides in general are known to react with water, alcohols, and amines .
Mode of Action
The mode of action of anhydrides involves two main steps :
Biochemical Pathways
The reaction of anhydrides with water, alcohols, and amines can lead to the formation of carboxylic acids, esters, and amides respectively . These products can participate in various biochemical reactions and pathways.
Pharmacokinetics
MHHPA has a molecular formula of C9H12O3 and a molecular weight of 168.19 .
Result of Action
The result of MHHPA’s action depends on the nucleophile it reacts with. It can form carboxylic acids when reacting with water, esters when reacting with alcohols, and amides when reacting with amines . These products can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
The action of MHHPA can be influenced by various environmental factors. For instance, the presence of water, alcohols, or amines in the environment can affect the reaction of MHHPA . Additionally, the pH of the environment can influence the reactivity of MHHPA. In case of spills, it is recommended to prevent MHHPA from entering the drainage system, wells, surface water, or groundwater .
Safety and Hazards
Future Directions
MHHPA is a new type of liquid anhydride curing agent for epoxy resin, with a wide application field and increasing annual demand, owing to its advantages of light color, high stability, short curing time, etc . The global MHHPA market is expected to grow at a CAGR of 4.5% during the forecast period . The demand for MHHPA is increasing due to its use in the production of polyester resins, which are used in the manufacture of plastic bottles and containers .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 3-Methylhexahydrophthalic anhydride involves its role as a hardener in epoxy resins It exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBYUPMEYVDXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029378 | |
Record name | Hexahydro-4-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57110-29-9, 53319-73-6 | |
Record name | 3-Methylhexahydrophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57110-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC225257 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isobenzofurandione, hexahydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexahydro-4-methyl-1,3-isobenzofurandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-3-methylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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